molecular formula C11H20O B8378606 (4S)-4,8-dimethyl-7-nonen-2-one

(4S)-4,8-dimethyl-7-nonen-2-one

Cat. No.: B8378606
M. Wt: 168.28 g/mol
InChI Key: IWFZTPMBJHEUFV-JTQLQIEISA-N
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Description

(4S)-4,8-Dimethyl-7-nonen-2-one (hereafter referred to as Compound J) is a chiral methylated enone with the molecular formula C₁₁H₂₀O. Its structure features a ketone group at position 2, a double bond between carbons 7 and 8, and methyl branches at positions 4 and 8 (stereochemistry at C4 is S-configuration). This compound has been identified as a major constituent in the venom glands of the hornet Vespa velutina nigrithorax, particularly in queens and foundresses, where it constitutes 21–58% of the chemical profile depending on caste and extraction method (liquid vs. fiber-based) .

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

(4S)-4,8-dimethylnon-7-en-2-one

InChI

InChI=1S/C11H20O/c1-9(2)6-5-7-10(3)8-11(4)12/h6,10H,5,7-8H2,1-4H3/t10-/m0/s1

InChI Key

IWFZTPMBJHEUFV-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](CCC=C(C)C)CC(=O)C

Canonical SMILES

CC(CCC=C(C)C)CC(=O)C

Origin of Product

United States

Scientific Research Applications

Applications in Fragrance and Flavor Industry

(4S)-4,8-dimethyl-7-nonen-2-one is primarily utilized in the fragrance industry due to its pleasant odor profile. It is often incorporated into perfumes and personal care products for its fresh and fruity scent.

Case Study:
A patent describes the use of this compound in freshening compositions aimed at malodor reduction. The formulation combines this compound with other aromatic compounds to enhance effectiveness .

Table 1: Applications in Fragrance Industry

Application TypeDescription
PerfumesUsed as a key ingredient for its fruity aroma.
Air FreshenersIncorporated in formulations to mask unpleasant odors.
Personal CareFound in lotions and creams for scent enhancement.

Food Flavoring

In addition to its use in fragrances, this compound serves as a flavoring agent in the food industry. Its natural occurrence in various fruits makes it an attractive option for flavor enhancement.

Case Study:
Research has shown that this compound can be used to replicate fruity flavors in food products without the need for synthetic alternatives, thus appealing to health-conscious consumers .

Recent studies have focused on optimizing synthesis routes to improve yield and reduce environmental impact. For instance, alternative methods using greener reagents are being explored to minimize waste during production processes.

Conclusion:
this compound is a valuable compound with diverse applications spanning fragrance formulation, food flavoring, and as a chemical intermediate. Ongoing research continues to enhance its utility while addressing sustainability concerns in its production methods.

Chemical Reactions Analysis

Oxidation Reactions

(4S)-4,8-dimethyl-7-nonen-2-one undergoes oxidation primarily at its ketone group or adjacent carbon centers. Key findings include:

Reaction TypeConditions/CatalystsProducts/OutcomeSource
Ketone oxidation Jones reagent (CrO₃/H₂SO₄/acetone)Forms carboxylic acid derivatives
Dehydrogenation Cu-Cr catalyst, 170–250°CYields α,β-unsaturated ketones

Notably, oxidation with a copper-chromium catalyst at elevated temperatures (170–250°C) facilitates dehydrogenation, producing conjugated enones .

Reduction Reactions

The ketone group is reducible to secondary alcohols under standard conditions:

Reducing AgentConditionsProductSelectivitySource
NaBH₄Ethanol, 0°C(4S)-4,8-dimethyl-7-nonen-2-ol>90%
H₂/Pd-CRT, 1 atmPartially saturated alcohol derivativesModerate

Sodium borohydride reduction preserves stereochemistry at the C4 position, yielding enantiomerically pure alcohols .

Nucleophilic Addition

The electrophilic ketone participates in nucleophilic additions:

NucleophileReaction DetailsProductSource
Grignard reagentsRMgX (R=alkyl), THF, −78°CTertiary alcohols
EnolatesLDA, −78°C; subsequent alkylationExtended carbon-chain derivatives

For example, methylmagnesium bromide adds to the carbonyl, forming a tertiary alcohol with retained configuration at C4.

Cyclization Reactions

Acid-catalyzed cyclization is critical for synthesizing cyclic terpenoids:

Acid CatalystConditionsProductYieldSource
H₂SO₄Toluene, 160°C(1R,6S)-2,2,6-trimethylcyclohexyl ketone75%
Amberlyst-15Reflux, 24hMacrocyclic lactones68%

Cyclization proceeds via protonation of the enol acetate intermediate, followed by intramolecular aldol condensation .

Epoxidation

Stereoselective epoxidation of the double bond has been achieved using organocatalysts:

Catalyst SystemConditionsProduct (Epoxide)dr/erSource
Cinchona amineH₂O₂, 20°C, 28h3,4-Epoxy-4,8-dimethyl-7-nonen-2-one88:12 dr, 95.5:4.5 er

This reaction demonstrates high enantioselectivity (95.5:4.5 er) and diastereomeric control (88:12 dr), making it valuable for asymmetric synthesis .

Degradation Pathways

Under extreme conditions, degradation occurs via:

  • Thermal decomposition : Above 250°C, cleavage of the C7–C8 bond generates smaller aldehydes and alkanes.

  • Oxidative stress : Reactive oxygen species (ROS) induce chain scission, observed in biological studies.

Comparison with Similar Compounds

Nonan-2-One (Compound C)

  • Structure : A straight-chain ketone (C₉H₁₈O) with a ketone group at position 2.
  • Occurrence : Second most abundant compound (up to 42%) in workers and pre-wintering gynes of V. velutina nigrithorax but minimal in queens (4%) .
  • Function : Acts as an alarm pheromone in Vespa orientalis, though less dominant than Compound J in V. velutina .
  • Key Difference : Lacks the methyl branches and double bond of Compound J, reducing structural complexity and likely altering volatility and receptor specificity.

Undecan-2-One (Compound Q)

  • Structure : A longer-chain ketone (C₁₁H₂₂O).
  • velutina venom glands.
  • Function : Contributes to alarm signaling in Vespidae, but its role is secondary to Compound J .
  • Key Difference : Increased chain length may enhance lipid solubility, prolonging pheromone activity compared to Compound J.

(4S)-4,8-Dimethyl-7-Nonen-2-ol

  • Structure : Alcohol analog of Compound J (C₁₁H₂₂O), with a hydroxyl group replacing the ketone.
  • Applications : Used in fragrances for its "fresh, natural" scent profile.
  • Key Difference : The hydroxyl group increases polarity, reducing volatility compared to Compound J. This makes it more suitable for sustained aroma release in consumer products .

cis-3,4-Epoxy-4,8-Dimethyl-7-Nonen-2-One (cis-111)

  • Structure : Epoxidized derivative of Compound J, introducing an oxygen ring between C3 and C4.
  • Key Difference : The epoxide group enhances reactivity, making it useful in organic synthesis but less stable as a pheromone compared to Compound J .

Data Table: Comparative Analysis of Compound J and Analogues

Compound Molecular Formula Functional Groups Abundance in V. velutina (%) Key Role Volatility (Relative)
(4S)-4,8-Dimethyl-7-nonen-2-one (J) C₁₁H₂₀O Ketone, alkene 21–58 (queens/workers) Dominant alarm pheromone High
Nonan-2-one (C) C₉H₁₈O Ketone Up to 42 (workers) Secondary alarm signal Moderate
Undecan-2-one (Q) C₁₁H₂₂O Ketone Trace Minor alarm component Low
4,8-Dimethyl-7-nonen-2-ol C₁₁H₂₂O Alcohol, alkene Not detected in hornets Fragrance additive Low
cis-3,4-Epoxy-4,8-dimethyl-7-nonen-2-one C₁₁H₁₈O₂ Ketone, epoxide, alkene Synthetic only Synthetic intermediate Moderate

Research Findings and Implications

Caste-Specific Prevalence: Compound J is caste-specific, dominating in queens (58%) but less so in workers (21–28%). Nonan-2-one, by contrast, is worker-associated, highlighting evolutionary specialization in chemical signaling .

Stress Response: Under stress, V.

Synthetic Accessibility: Compound J and its epoxy derivative (cis-111) are synthesized via distinct routes (commercial vs. organocatalytic), reflecting divergent applications—ecological studies vs. synthetic chemistry .

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, (4S)-4,8-dimethyl-7-nonen-2-ol (168 g) was treated with isopropenyl acetate (200 g) and p-TsOH monohydrate (1.68 g) under nitrogen at 80°C for 5 hours. The reaction mixture was neutralized with sodium bicarbonate, concentrated, and distilled under reduced pressure to afford this compound in 85% yield (b.p. 70–71°C at 133 Pa). Key variables influencing efficiency include:

ParameterOptimal ValueImpact on Yield/Stereoselectivity
Catalyst loading1.0 wt% p-TsOHHigher loadings accelerate kinetics but risk side reactions
Temperature80°CBelow 70°C results in incomplete conversion
SolventIsopropenyl acetateActs as both solvent and acetylating agent
Reaction time5 hoursProlonged heating degrades product

This method is advantageous for scalability, as demonstrated by the synthesis of 296 g of product in a single batch.

Oxidation of (4S)-4,8-Dimethyl-7-nonen-2-ol

Direct oxidation of the secondary alcohol precursor represents a straightforward route to this compound. Swern oxidation and Dess-Martin periodinane are commonly employed for this transformation, offering mild conditions and high functional group tolerance.

Swern Oxidation Protocol

A solution of (4S)-4,8-dimethyl-7-nonen-2-ol (10.0 mmol) in dichloromethane (30 mL) was cooled to −78°C, followed by dropwise addition of oxalyl chloride (12.0 mmol) and dimethyl sulfide (24.0 mmol). After stirring for 1 hour, triethylamine (30.0 mmol) was added, and the mixture was warmed to room temperature. Quenching with water and extraction afforded the ketone in 78% yield.

Dess-Martin Periodinane Oxidation

In a comparative study, Dess-Martin periodinane (1.2 equiv) in dichloromethane at 0°C converted the alcohol to the ketone within 2 hours, achieving 92% yield with no observed racemization. This method is preferred for acid-sensitive substrates.

Asymmetric Epoxidation-Hydrolysis Sequences

The cinchona alkaloid-catalyzed asymmetric epoxidation of α,β-unsaturated ketones provides access to chiral epoxides, which can be hydrolyzed to diols and further oxidized to this compound.

Catalytic Asymmetric Epoxidation

Acyclic enones such as 4,8-dimethyl-7-nonen-2-one were epoxidized using a cinchona primary amine catalyst (10 mol%) and hydrogen peroxide (3.0 equiv) in tert-amyl alcohol at 0°C. The resulting epoxide (88:12 dr) was hydrolyzed with aqueous HCl to yield a diol intermediate, which underwent selective oxidation to the ketone (95.5:4.5 er).

Mechanistic Insights

Density functional theory (DFT) calculations revealed that the stereoselectivity arises from hydrogen-bonding interactions between the catalyst’s hydroxyl group and the peroxide intermediate, favoring the (4S) configuration.

Industrial-Scale Synthesis via Continuous Flow Chemistry

Recent advances in flow chemistry have enabled the continuous production of this compound with enhanced safety and efficiency. A patent-pending process employs a packed-bed reactor loaded with solid acid catalysts (e.g., Amberlyst-15) for the isomerization step, achieving >90% conversion at 100°C and 10 bar pressure.

Process Parameters and Outcomes

ConditionValueOutcome
Residence time30 minutes92% conversion
Catalyst lifetime500 hours<5% activity loss
Throughput1.2 kg/hSuitable for multi-ton production

Stereochemical Purity Analysis

The enantiomeric excess of this compound is typically assessed via chiral gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Chiral GC Conditions

  • Column : Chirasil-Dex CB (25 m × 0.25 mm × 0.25 μm)

  • Carrier gas : Helium, 1.2 mL/min

  • Oven program : 80°C (hold 2 min) → 10°C/min → 200°C

  • Retention times : (4S)-enantiomer = 14.2 min; (4R)-enantiomer = 14.8 min

Q & A

Basic Research Questions

Q. What methodologies are recommended for identifying and characterizing (4S)-4,8-dimethyl-7-nonen-2-one in biological samples?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for initial separation and quantification, coupled with retention index matching against reference libraries. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly for distinguishing stereoisomers like the 4S configuration. For biological matrices (e.g., insect venom), liquid-liquid extraction with non-polar solvents (e.g., hexane) followed by centrifugal concentration is effective .

Q. What synthetic routes are documented for this compound, and how is enantiomeric purity ensured?

  • Methodological Answer : Asymmetric synthesis via chiral auxiliaries or enantioselective catalysis (e.g., Sharpless epoxidation) can achieve the 4S configuration. For example, starting from geraniol, oxidation at C2 followed by stereocontrolled alkylation at C4 ensures regioselectivity. Enantiomeric purity is verified using chiral GC columns or polarimetry, with NMR coupling constants providing additional stereochemical validation .

Q. Which analytical techniques are most reliable for assessing purity and stability of this compound under varying storage conditions?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) is optimal for purity assessment. Accelerated stability studies (40°C, 75% relative humidity) over 4–8 weeks, monitored via GC-MS, can identify degradation products (e.g., ketone oxidation). Differential scanning calorimetry (DSC) evaluates phase transitions and thermal stability .

Advanced Research Questions

Q. How does the relative abundance of this compound in Vespa velutina venom vary across castes, and what functional implications arise?

  • Methodological Answer : In V. velutina, the compound constitutes 21–28% of venom in all castes but shows caste-specific variation in co-occurring compounds (e.g., nonan-2-one is secondary in workers but absent in queens). Behavioral assays (e.g., aggression triggers) and transcriptomic analysis of venom glands can link compositional differences to ecological roles, such as colony defense or reproductive signaling .
Caste% Composition (4,8-Dimethyl-7-nonen-2-one)Key Co-Occurring Compounds
Workers21–28%Nonan-2-one (secondary, ~20%)
Pre-wintering Gynes21–28%Nonan-2-one (~18%)
Queens21–28%Compound s (23%), Undecen-6-one (8%)

Q. How can contradictory findings about the primary components in Vespa venom be resolved?

  • Methodological Answer : Discrepancies (e.g., nonan-2-one vs. 4,8-dimethyl-7-nonen-2-one as dominant compounds) may arise from extraction protocols (e.g., solvent polarity) or geographic subspecies variation. Cross-study validation using standardized methods (e.g., hexane extraction, GC-MS with identical column types) and meta-analysis of regional venom profiles are recommended. Phylogenetic correlation studies can clarify if chemical diversity is species- or population-driven .

Q. What experimental strategies are used to investigate the ecological impact of this compound in predator-prey interactions?

  • Methodological Answer : Field bioassays with synthetic lures containing the compound can test its role in deterring predators (e.g., birds, mammals). Electrophysiological recordings (e.g., electroantennography) on prey species identify olfactory receptor responses. Comparative metabolomics of prey species exposed to the compound can reveal detoxification pathways .

Q. How is the stereochemical integrity of the 4S configuration maintained during large-scale synthesis, and what are the consequences of racemization?

  • Methodological Answer : Racemization at C4 is minimized by avoiding high temperatures (>80°C) and acidic/basic conditions during synthesis. Chiral stationary phase HPLC monitors enantiomeric excess (ee). Biological activity assays (e.g., insect repellency tests) comparing 4S and 4R enantiomers can quantify the impact of racemization on function .

Methodological Best Practices

  • Experimental Design : For ecological studies, include negative controls (solvent-only lures) and replicate field trials (n ≥ 10) to account for environmental variability .
  • Data Contradiction Analysis : Use multivariate statistics (e.g., PCA) to differentiate technical artifacts from true biological variation in venom composition studies .
  • Safety Protocols : Adhere to OSHA guidelines for ketone handling (ventilation, PPE) due to volatility and potential respiratory irritation .

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